3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one
Description
Properties
IUPAC Name |
3-(5-nitropyridin-2-yl)-1,3-thiazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c12-8-10(3-4-15-8)7-2-1-6(5-9-7)11(13)14/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLRBMERVKWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)N1C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one typically involves the reaction of 5-nitropyridine-2-thiol with chloroacetic acid under basic conditions to form the thiazolidinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products Formed
Reduction: 3-(5-Aminopyridin-2-yl)-1,3-thiazolidin-2-one.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Synthesis of 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one
The synthesis of this compound typically involves several methods:
- Condensation Reactions : These reactions often occur between thiazolidinedione derivatives and nitropyridine-based amines or isothiocyanates. This method allows for the formation of the thiazolidinone ring while introducing the nitropyridine substituent.
- One-Pot Synthesis : Utilizing various catalysts in a streamlined one-pot reaction can enhance yield and purity, making it a practical approach for synthesizing this compound.
- Green Chemistry Approaches : The use of eco-friendly solvents or solvent-free conditions minimizes environmental impact during synthesis, aligning with modern sustainable practices in chemistry.
Biological Activities
This compound exhibits a variety of biological activities:
Antimicrobial Properties
Research indicates that thiazolidinone derivatives, including this compound, possess antimicrobial properties. Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with some derivatives demonstrating superior antibacterial efficacy compared to traditional antibiotics like ampicillin .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiazolidinones are known to inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses.
Anticancer Potential
Notably, this compound has shown promise in cancer research. It may inhibit specific enzymes such as phosphoinositide 3-kinase (PI3K), which is involved in cancer cell proliferation and survival . The nitropyridine group enhances its interaction with biological targets, making it a candidate for further development as an anticancer agent.
Structure–Activity Relationship (SAR)
The presence of the nitro group on the pyridine ring significantly influences the compound's biological activity. This substitution affects pharmacokinetic properties like solubility and bioavailability, which are critical for therapeutic efficacy. Comparative studies with similar thiazolidinone compounds reveal that those lacking the nitro substitution often exhibit diminished activity against various biological targets.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antimicrobial Activity Study : A study synthesized various thiazolidinone derivatives and evaluated their antimicrobial activity against multiple bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited enhanced antibacterial properties against resistant strains .
- Cancer Therapeutics Research : Investigations into the inhibition of PI3K isoforms by thiazolidinone derivatives highlighted the potential of this compound as a selective inhibitor in cancer treatment protocols . Further molecular docking studies supported its binding affinity to target enzymes.
Mechanism of Action
The mechanism of action of 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of key pathways involved in cell growth and survival .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazolidin-2-one Derivatives
Antimicrobial Activity
- 3-(6,7-Substituted-benzothiazol-2-yl)-4-(4-substituted phenyl) derivatives : Exhibit broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values ranging from 12.5–50 µg/mL) .
- 3-(4,6-Diphenyl-1,3-thiazin-2-yl) derivatives : Show antifungal activity against Candida albicans (zone of inhibition: 18–22 mm) .
- This compound: While direct data is unavailable, the nitro group may enhance membrane penetration or target binding compared to non-nitrated analogs.
Nematicidal Activity
- Fosthiazate : A commercial nematicide with LD50 73 mg/kg, acting via acetylcholinesterase inhibition . The phosphoryl and thioether groups are critical for its mode of action.
Physicochemical Properties
- Electron-withdrawing effects : The nitro group in this compound may reduce solubility in polar solvents compared to alkyl or aryl-substituted analogs (e.g., 4(S)-benzyl-1,3-thiazolidin-2-one) .
Biological Activity
3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one is a heterocyclic compound notable for its thiazolidinone structure, which incorporates a thiazolidine ring containing sulfur and nitrogen atoms. The compound is characterized by the presence of a nitropyridine moiety at the 3-position of the thiazolidinone ring, which significantly influences its chemical properties and biological activities. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications based on recent research findings.
The molecular formula of this compound is CHNOS. Its synthesis typically involves condensation reactions between isothiocyanates and amines, leading to various derivatives with modified biological activities. The nitropyridine group enhances the compound's electrophilicity, potentially improving its interactions with biological targets.
Antimicrobial Activity
Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated against various bacterial strains. A study indicated that compounds bearing a similar thiazolidinone structure demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while showing limited effectiveness against Gram-negative strains .
Table 1: Antimicrobial Efficacy of Thiazolidinone Derivatives
| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| This compound | High | Low |
| Thiazolidinone derivative A | Moderate | High |
| Thiazolidinone derivative B | High | Moderate |
Anticancer Properties
The anticancer potential of this compound has been a focus of various studies. Thiazolidinones have been reported to induce apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways. For instance, derivatives similar to this compound have shown inhibition of phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell proliferation .
Case Study: Apoptosis Induction in Cancer Cells
In a recent study, compounds related to this compound were tested on HeLa cells, revealing significant induction of apoptosis. The IC50 values for these compounds were lower than those for standard chemotherapeutics like irinotecan, indicating their potential as effective anticancer agents .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, thiazolidinone derivatives have demonstrated anti-inflammatory properties. Compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory mediators in vitro. These studies suggested that the compound could reduce levels of reactive oxygen species (ROS) and nitric oxide (NO), further supporting its potential therapeutic applications in inflammatory diseases .
Structure–Activity Relationship (SAR)
The nitro group on the pyridine ring plays a crucial role in enhancing the biological activity of this compound compared to other thiazolidinones lacking this feature. The electron-withdrawing nature of the nitro group may improve the compound’s interaction with various biological targets, influencing its pharmacokinetic properties such as solubility and bioavailability .
Table 2: Structure–Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Nitro group on pyridine | Enhances antimicrobial and anticancer activity |
| Thiazolidine ring | Essential for biological activity |
| Substituents on the thiazolidine ring | Modulate activity against specific targets |
Q & A
Q. Q1: What are the standard synthetic routes for 3-(5-nitropyridin-2-yl)-1,3-thiazolidin-2-one, and what key experimental parameters influence yield and purity?
A: The synthesis typically involves the condensation of 5-nitropyridine-2-amine with a thiazolidinone precursor. A representative method (adapted from similar thiazolidinone syntheses) includes:
- Step 1: Reacting 5-nitropyridine-2-amine with a carbonylating agent (e.g., thiophosgene or CS₂) in anhydrous pyridine to form the thiazolidinone core .
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from methanol.
Key parameters: - Solvent choice: Pyridine acts as both solvent and base, critical for deprotonation and reaction efficiency.
- Temperature control: Reactions are often conducted at 0–5°C to minimize side reactions (e.g., nitro group reduction).
- Purification: Recrystallization from methanol ensures removal of unreacted amines and byproducts .
Q. Q2: How is the crystal structure of this compound resolved, and which software tools are essential for refinement?
A: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Workflow includes:
- Data collection: Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution: Employ direct methods (e.g., SHELXT) or dual-space algorithms (SHELXD) for phase determination .
- Refinement: SHELXL is widely used for small-molecule refinement, optimizing parameters like anisotropic displacement and hydrogen bonding .
Critical considerations: - Data quality: High-resolution data (θ ≤ 25°) ensures accurate atomic positioning.
- Hydrogen placement: Riding models are applied for H atoms, with of the parent atom .
Advanced Research Questions
Q. Q3: How can data contradictions in crystallographic studies (e.g., twinning or disorder) be resolved for this compound?
A: Contradictions arise from twinning, disorder, or poor data quality. Mitigation strategies include:
- Twinning: Use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors. ORTEP-3 aids in visualizing twin domains .
- Disorder: Split atomic sites into multiple positions (PART command in SHELXL) and refine occupancy factors .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Example: In thiazolidinone derivatives, nitro group disorder is common; refining partial occupancy (e.g., 60:40) improves R-factors .
Q. Q4: How do hydrogen-bonding patterns influence the supramolecular assembly of this compound, and what analytical methods are used to characterize them?
A: Hydrogen bonds (H-bonds) dictate packing motifs and stability. Methodology:
- Graph-set analysis: Classify H-bond motifs (e.g., dimers) using Etter’s rules. This reveals chains, rings, or sheets .
- Software tools: Mercury (CCDC) visualizes H-bond networks; SHELXL refines H-bond distances/angles .
Case study: In analogous compounds, N–H⋯O (amide) and C–H⋯O (nitro) bonds form 2D sheets, stabilized by π-π stacking .
Q. Q5: What strategies optimize the experimental design for studying this compound’s reactivity under varying conditions (e.g., photolysis or thermal stability)?
A: Design considerations:
- Photolysis studies: Use UV-Vis spectroscopy to monitor nitro group degradation. Irradiate in quartz cells with a Hg/Xe lamp (λ = 365 nm) .
- Thermal analysis: TGA-DSC (heating rate: 10°C/min under N₂) identifies decomposition thresholds.
Data interpretation: Correlate DSC exotherms with nitro group stability; FTIR confirms bond cleavage (e.g., C–NO₂ → C–O) .
Q. Q6: How are computational methods (e.g., DFT) integrated with experimental data to predict electronic properties or reaction pathways?
A: Hybrid approaches:
- DFT calculations: Gaussian 09 or ORCA optimizes geometry at B3LYP/6-31G(d) level. Compare computed vs. experimental bond lengths (e.g., C–N in thiazolidinone ring) .
- Reactivity prediction: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For nitro derivatives, the nitro group’s values guide substitution reactions .
Methodological Challenges
Q. Q7: What are the limitations of current crystallographic software (e.g., SHELX) in resolving complex conformers of this compound?
A: Challenges include:
- Pseudosymmetry: SHELX may fail to detect subtle symmetry, requiring manual cell adjustment .
- Flexible substituents: The thiazolidinone ring’s puckering and nitro group rotation demand constrained refinement (e.g., DELU/SIMU commands) .
Workaround: Use Olex2’s interactive refinement to adjust torsion angles and validate with R1/wR2 convergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
